molecular formula C13H9ClFNO4S B2403020 4-Chloro-3-(4-fluorobenzenesulfonamido)benzoic acid CAS No. 729561-80-2

4-Chloro-3-(4-fluorobenzenesulfonamido)benzoic acid

Cat. No.: B2403020
CAS No.: 729561-80-2
M. Wt: 329.73
InChI Key: QLYHQBCUFQCULL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-(4-fluorobenzenesulfonamido)benzoic acid is a chemical compound with the molecular formula C13H9ClFNO4S and a molecular weight of 329.73 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

4-Chloro-3-(4-fluorobenzenesulfonamido)benzoic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(4-fluorobenzenesulfonamido)benzoic acid typically involves the reaction of 4-chlorobenzoic acid with 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(4-fluorobenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzoic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-(4-fluorobenzenesulfonamido)benzoic acid is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-chloro-3-[(4-fluorophenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO4S/c14-11-6-1-8(13(17)18)7-12(11)16-21(19,20)10-4-2-9(15)3-5-10/h1-7,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYHQBCUFQCULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=C(C=CC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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